molecular formula C15H11BrN2OS2 B2530617 N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896343-28-5

N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2530617
CAS No.: 896343-28-5
M. Wt: 379.29
InChI Key: DIORVNRQSVVSSV-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable brominated aromatic aldehyde under acidic conditions.

    Introduction of Bromine: Bromination of the benzothiazole core can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of Benzamide Group: The final step involves the coupling of the brominated benzothiazole with 2-(methylthio)benzoic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-brominated benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide depends on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    6-Bromobenzothiazole: A brominated derivative with similar properties.

    2-(Methylthio)benzamide: A related compound with a methylthio group attached to the benzamide moiety.

Uniqueness

N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is unique due to the combination of the brominated benzothiazole core and the methylthio benzamide group, which may confer distinct chemical and biological properties compared to its individual components.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS2/c1-20-12-5-3-2-4-10(12)14(19)18-15-17-11-7-6-9(16)8-13(11)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIORVNRQSVVSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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